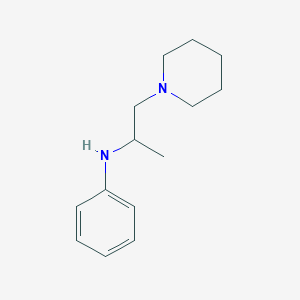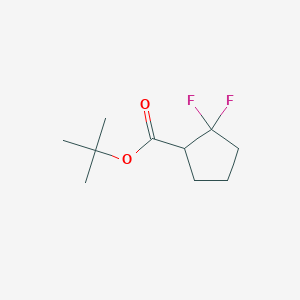
tert-Butyl 2,2-difluorocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2,2-difluorocyclopentane-1-carboxylate: is an organic compound that belongs to the class of cyclopentane carboxylates It is characterized by the presence of a tert-butyl ester group and two fluorine atoms attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-difluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentanone is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentane carboxylic acid.
Reduction: Formation of difluorocyclopentanol or other reduced derivatives.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic pathways and improved pharmacokinetic properties.
Medicine: The compound is investigated for its potential use in drug development. Fluorine atoms can enhance the binding affinity and selectivity of pharmaceutical agents, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2,2-difluorocyclopentane-1-carboxylate involves its interaction with molecular targets through its fluorine atoms and ester group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
- tert-Butyl 2,2-difluorocyclohexane-1-carboxylate
- tert-Butyl 2,2-difluorocyclopropane-1-carboxylate
- tert-Butyl 2,2-difluorocyclobutane-1-carboxylate
Comparison: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. Compared to its cyclohexane and cyclopropane analogs, it exhibits different reactivity and physical properties. The cyclopentane ring offers moderate ring strain, making it more reactive than cyclohexane but more stable than cyclopropane. This unique balance makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H16F2O2 |
|---|---|
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
tert-butyl 2,2-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-9(2,3)14-8(13)7-5-4-6-10(7,11)12/h7H,4-6H2,1-3H3 |
Clave InChI |
QLCHDDYVUCCGDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


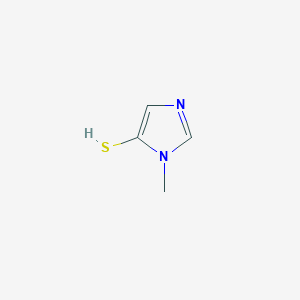
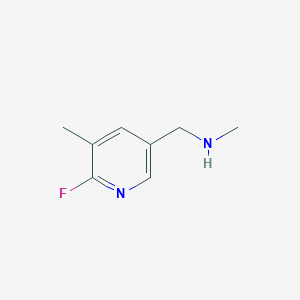

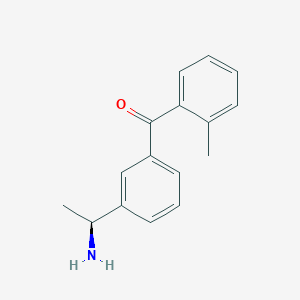

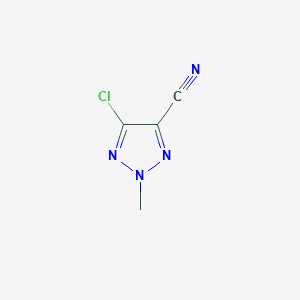


![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)

![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
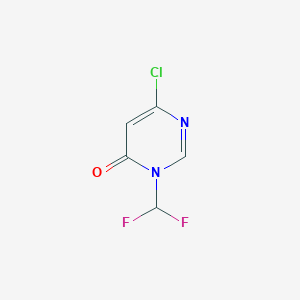
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
